6-Ethylpiperidine-3-carboxylic acid hydrochloride 6-Ethylpiperidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18049858
InChI: InChI=1S/C8H15NO2.ClH/c1-2-7-4-3-6(5-9-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
SMILES:
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

6-Ethylpiperidine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18049858

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

6-Ethylpiperidine-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name 6-ethylpiperidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-2-7-4-3-6(5-9-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
Standard InChI Key NSHFKYSDWHGYKG-UHFFFAOYSA-N
Canonical SMILES CCC1CCC(CN1)C(=O)O.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-ethylpiperidine-3-carboxylic acid hydrochloride, reflects its substitution pattern:

  • Piperidine backbone: A saturated six-membered ring with one nitrogen atom.

  • Ethyl group: Positioned at C6, contributing to lipophilicity.

  • Carboxylic acid: At C3, enabling salt formation or further derivatization.

  • Hydrochloride salt: Enhances aqueous solubility via protonation of the piperidine nitrogen .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₂
Molecular Weight193.67 g/mol
SMILESCCC1CCC(CN1)C(=O)O.Cl
InChIKeyNSHFKYSDWHGYKG-UHFFFAOYSA-N
Hydrogen Bond Donors/Acceptors3/3

Physicochemical Behavior

The hydrochloride salt form increases polarity, with a calculated logP (partition coefficient) suggesting moderate lipophilicity. Its exact melting point remains undocumented, but analogous piperidine hydrochlorides typically melt between 150–250°C .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed protocols are proprietary, industrial routes involve:

  • Piperidine functionalization: Ethylation at C6 via alkylation with ethyl iodide under basic conditions.

  • Carboxylic acid introduction: Oxidation of a C3 alcohol or hydrolysis of a nitrile group.

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield Optimization
1C6 ethylationEthyl iodide, NaH, THF, 0°C→RTExcess alkylating agent
2C3 carboxylationKMnO₄, H₂O, heatpH control to avoid overoxidation
3Hydrochloride formationHCl (g), Et₂OSlow acid addition

Industrial Scalability

Continuous flow reactors and automated purification systems improve yield (>80%) and purity (>95%) . Challenges include controlling enantiomeric purity if chiral centers form during synthesis.

Applications in Scientific Research

Medicinal Chemistry

Piperidine derivatives are pivotal in drug discovery due to their bioavailability and structural versatility. This compound serves as:

  • Intermediate for GABA analogs: Potential modulation of neurotransmitter systems .

  • Building block for kinase inhibitors: The ethyl group may enhance target binding via hydrophobic interactions .

Organic Synthesis

  • Chiral resolution: The stereocenter at C3 (if present) aids in asymmetric synthesis.

  • Ligand design: Carboxylic acid functionality allows coordination to metal catalysts .

AspectGuideline
Storage2–8°C, desiccated, inert atmosphere
DisposalIncineration following local regulations
Spill ManagementAbsorb with inert material, ventilate area

Research Frontiers and Challenges

Unexplored Reactivity

  • Cross-coupling potential: Suzuki-Miyaura reactions at the ethyl group remain untested .

  • Biological activity screening: No published data on antimicrobial or anticancer properties exist .

Analytical Method Development

Current HPLC/LC-MS methods lack validation for this specific compound, necessitating method optimization .

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